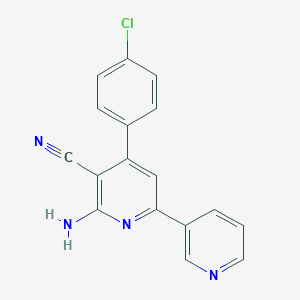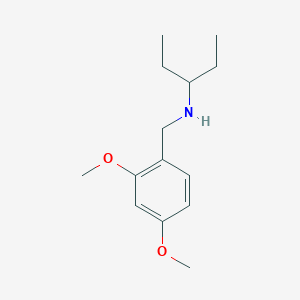
2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a chemical compound with the molecular formula C19H12ClN5. It is a potent inhibitor of a class of enzymes called Janus kinases (JAKs) and is being studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile are a family of enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile, 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile can disrupt these signaling pathways and prevent the activation of downstream pathways that lead to the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile can inhibit the proliferation and survival of cancer cells, as well as suppress the activity of immune cells that are involved in autoimmune disorders. It has also been shown to reduce inflammation and improve the symptoms of certain autoimmune diseases in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is its specificity for 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile, which makes it a potentially effective and safe therapeutic agent. However, its efficacy and safety in humans are still being evaluated, and more research is needed to fully understand its potential limitations and side effects.
Future Directions
There are several future directions for research on 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of research is the development of more potent and selective JAK inhibitors based on the structure of 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile. Additionally, more research is needed to fully understand the mechanisms of action of JAK inhibitors and their potential applications in various diseases.
Synthesis Methods
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chloro-2-methyl-3-butene-2-ol. This intermediate is then reacted with 2-aminopyridine and 3-pyridinecarbonitrile to yield the final product.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of 2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile, which play a critical role in the immune system and are involved in the development of many diseases, including cancer and autoimmune disorders.
properties
CAS RN |
131034-87-2 |
|---|---|
Product Name |
2-Amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN4/c18-13-5-3-11(4-6-13)14-8-16(12-2-1-7-21-10-12)22-17(20)15(14)9-19/h1-8,10H,(H2,20,22) |
InChI Key |
NZXOJQZGHMCPEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
synonyms |
6-amino-5-cyano-4-(4-chlorophenyl)-2,3'-bipyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)

![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)